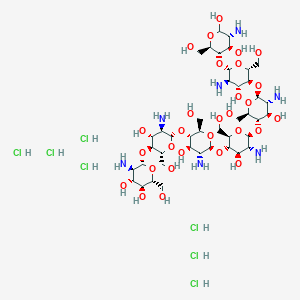![molecular formula C12H23N3O3 B3029583 Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate CAS No. 713147-49-0](/img/structure/B3029583.png)
Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23N3O3 and a molecular weight of 257.33 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with an amino and hydroxyimino group, and a tert-butyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the amino and hydroxyimino groups. One common method involves the reaction of tert-butyl 4-piperidinecarboxylate with hydroxylamine and an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The amino group can participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-aminopiperidine-1-carboxylate
- Tert-butyl 4-hydroxyiminoethylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate is unique due to the presence of both amino and hydroxyimino groups on the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds .
Propiedades
Número CAS |
713147-49-0 |
|---|---|
Fórmula molecular |
C12H23N3O3 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2E)-2-amino-2-hydroxyiminoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)15-6-4-9(5-7-15)8-10(13)14-17/h9,17H,4-8H2,1-3H3,(H2,13,14) |
Clave InChI |
BEQDXPROLVMHPF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=NO)N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC(CC1)C/C(=N\O)/N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=NO)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, heptasodium salt](/img/structure/B3029500.png)






![[6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate](/img/structure/B3029514.png)


![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)



